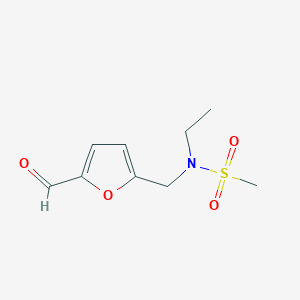![molecular formula C24H15N3O3 B1307344 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B1307344.png)
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group, a diphenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-nitrobenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 2-[(2-Aminophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile.
Oxidation: 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3,4-dione.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with target molecules, while the furan ring and diphenyl groups contribute to the compound’s overall binding affinity and specificity. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-2-carbonitrile
- 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylthiophene-3-carbonitrile
- 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Uniqueness
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings
Propriétés
Formule moléculaire |
C24H15N3O3 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-[(2-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15N3O3/c25-15-20-22(17-9-3-1-4-10-17)23(18-11-5-2-6-12-18)30-24(20)26-16-19-13-7-8-14-21(19)27(28)29/h1-14,16H |
Clé InChI |
CJSZUCRDLBECEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
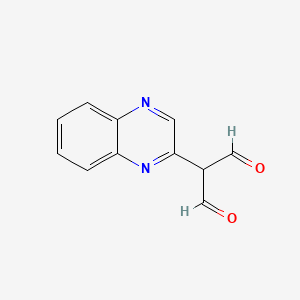
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)
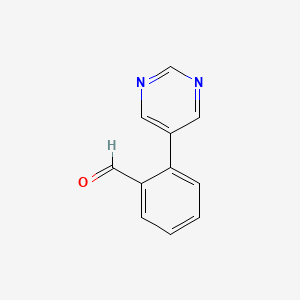

![2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide](/img/structure/B1307275.png)
![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)
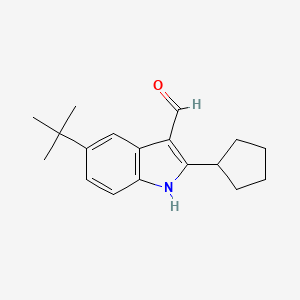

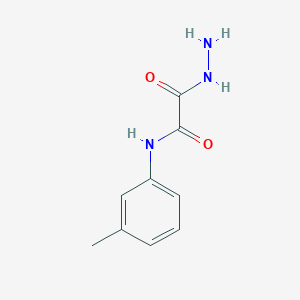
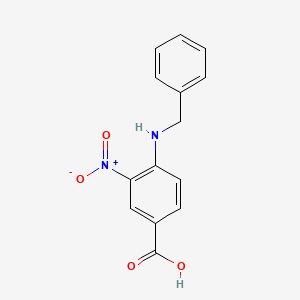
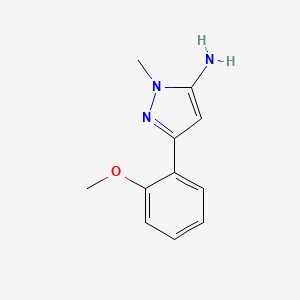
![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)
